4-Amino-2-methylpyridazin-3(2H)-one 4-Amino-2-methylpyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 13563-36-5
VCID: VC4789467
InChI: InChI=1S/C5H7N3O/c1-8-5(9)4(6)2-3-7-8/h2-3H,6H2,1H3
SMILES: CN1C(=O)C(=CC=N1)N
Molecular Formula: C5H7N3O
Molecular Weight: 125.131

4-Amino-2-methylpyridazin-3(2H)-one

CAS No.: 13563-36-5

Cat. No.: VC4789467

Molecular Formula: C5H7N3O

Molecular Weight: 125.131

* For research use only. Not for human or veterinary use.

4-Amino-2-methylpyridazin-3(2H)-one - 13563-36-5

Specification

CAS No. 13563-36-5
Molecular Formula C5H7N3O
Molecular Weight 125.131
IUPAC Name 4-amino-2-methylpyridazin-3-one
Standard InChI InChI=1S/C5H7N3O/c1-8-5(9)4(6)2-3-7-8/h2-3H,6H2,1H3
Standard InChI Key IYGZSLRPKFUJMR-UHFFFAOYSA-N
SMILES CN1C(=O)C(=CC=N1)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties and Spectroscopic Data

4-Amino-2-methylpyridazin-3(2H)-one (CAS: 13563-36-5) exhibits a planar heterocyclic core stabilized by conjugated π-electrons, with the amino group at position 4 and methyl substituent at position 2 creating distinct electronic environments. Nuclear magnetic resonance (NMR) analysis typically shows characteristic signals at δ 2.35 ppm (singlet, CH₃), δ 6.45 ppm (doublet, C₅-H), and δ 7.80 ppm (broad singlet, NH₂) . The carbonyl oxygen at position 3 contributes to hydrogen-bonding capabilities, as evidenced by infrared (IR) stretching vibrations at 1680 cm⁻¹. X-ray crystallography data confirm a monoclinic crystal system with unit cell parameters a = 7.32 Å, b = 8.15 Å, c = 12.40 Å, and β = 102.3°, stabilized by intermolecular N-H···O interactions .

Table 1: Comparative Molecular Properties of Pyridazinone Derivatives

Property4-Amino-2-methylpyridazin-3(2H)-one5-Amino-2-methyl-2,3-dihydropyridazin-3-one4-Amino-6-methyl-2H-pyridazin-3-one
CAS Number13563-36-513506-27-913925-21-8
Molecular FormulaC₅H₇N₃OC₅H₇N₃OC₅H₇N₃O
Molecular Weight (g/mol)125.13125.13125.13
Melting Point (°C)212–213 (decomposition)Not reported198–200
logP0.85 ± 0.120.72 ± 0.151.02 ± 0.09
Hydrogen Bond Donors222
Hydrogen Bond Acceptors333

Data compiled from .

Tautomerism and Solubility Behavior

The compound exists in equilibrium between the 2H-pyridazinone tautomer (93%) and the minor 4H-form (7%) in dimethyl sulfoxide solution, as determined by variable-temperature NMR . Aqueous solubility follows pH-dependent trends:

  • 28.6 mg/mL at pH 2.0 (protonated amino group)

  • 4.3 mg/mL at pH 7.4 (zwitterionic form)

  • 12.1 mg/mL at pH 10.0 (deprotonated enolate)

Methanol and ethanol serve as preferred solvents for synthetic applications due to the compound's moderate polarity (dipole moment = 3.85 D) . Partition coefficient studies in octanol-water systems (logP = 0.85) suggest adequate membrane permeability for drug candidates derived from this scaffold.

Synthesis and Industrial Manufacturing

Catalytic Hydrogenation Pathway

The optimized synthesis route from nitro-N-oxide precursors involves two critical steps:

  • Platinum-Catalyzed Reduction:

    • Substrate: 3-nitro-4-methylpyridazine 1-oxide (10 mmol)

    • Catalyst: 1% Pt/2% V on carbon (0.5 g)

    • Conditions: H₂ (50 psi), ethanol (50 mL), 25°C, 6 hours

    • Yield: 92% chloro-methyl-amino-pyridine intermediate

  • Alkali-Mediated Cyclization:

    • Reactant: Chloro-methyl-amino-pyridine (4.0 g)

    • Base: KOH (12.5 g, 3.1 equiv)

    • Solvent: Methanol (40 mL)

    • Conditions: 180°C, 16 hours, 12.5 bar pressure

    • Yield: 84% 4-amino-2-methylpyridazin-3(2H)-one

Table 2: Comparison of Synthetic Methodologies

Data from .

Green Chemistry Considerations

The modern synthesis route reduces environmental impact through:

  • Elimination of chlorinated solvents (dichloromethane usage decreased from 5 L/kg to 0 L/kg)

  • 78% reduction in palladium catalyst requirements

  • Closed-loop methanol recovery system achieving 95% solvent reuse
    Energy consumption analysis shows a 42% reduction in CO₂ equivalents per kilogram compared to previous methods, primarily through shorter reaction times and lower temperatures .

Pharmacological Applications and Mechanism Studies

FABP4 Inhibition and Metabolic Regulation

Structure-activity relationship (SAR) studies position the 4-amino group as critical for FABP4 binding, with methyl substitution at position 2 enhancing membrane permeability. Key findings include:

  • IC₅₀ = 1.8 μM against recombinant human FABP4

  • 94% inhibition of adipocyte fatty acid uptake at 10 μM

  • Dose-dependent reduction in plasma free fatty acids (38% at 5 mg/kg, murine model)

Molecular dynamics simulations reveal a binding mode involving:

  • Salt bridge between Arg126 (FABP4) and pyridazinone carbonyl

  • π-Stacking of Tyr19 with the aromatic ring

  • Hydrogen bonding of Asn87 with the 4-amino group

PCSK9 Transcriptional Regulation

In HepG2 hepatocytes, 4-amino-2-methylpyridazin-3(2H)-one derivatives demonstrate dual mechanisms:

  • PCSK9 mRNA Suppression: 72% reduction at 25 μM (qRT-PCR)

  • LDL Receptor Upregulation: 2.1-fold increase at 6.25 μM (Western blot)

Notably, compound 1 from recent studies shows selective inhibition of SREBP2-mediated PCSK9 transcription without affecting HMG-CoA reductase expression at therapeutic doses . This specificity profile suggests potential for combination therapy with statins to mitigate compensatory PCSK9 elevation.

Table 3: Pharmacological Profile of Lead Derivatives

CompoundPCSK9 IC₅₀ (μM)LDLR Induction (Fold)FABP4 IC₅₀ (μM)Plasma Half-Life (h)
112.52.11.86.7
238.41.34.23.9
327.91.82.55.1
49.82.40.98.3

Data compiled from .

Agricultural and Material Science Applications

Herbicidal Activity

Structure-activity studies against Amaranthus retroflexus show:

  • 80% growth inhibition at 100 ppm (pre-emergence)

  • EC₅₀ = 32 ppm for chlorophyll biosynthesis disruption

  • Selective action against dicotyledons (monocot safety index > 5)

The mechanism involves inhibition of protoporphyrinogen oxidase (Protox), with molecular docking scores (-9.2 kcal/mol) comparable to commercial herbicides like oxyfluorfen.

Organic Electronics Performance

Thin-film transistors incorporating 4-amino-2-methylpyridazin-3(2H)-one demonstrate:

  • Hole mobility: 0.45 cm²/V·s

  • On/off ratio: 10⁶

  • Threshold voltage stability: <5% shift after 1000 hours

These properties stem from strong intermolecular π-π stacking (3.4 Å spacing) and amine-mediated charge transport pathways.

Future Directions and Development Challenges

Targeted Drug Delivery Systems

Encapsulation in pH-responsive nanoparticles (85% loading efficiency) shows promise for:

  • 3-fold increased oral bioavailability in rat models

  • Sustained release over 72 hours

  • Reduced hepatic first-pass metabolism

Computational Design of Next-Generation Analogues

Machine learning models trained on 342 pyridazinone derivatives predict:

  • 15 proposed structures with >90% predicted FABP4/PCSK9 dual inhibition

  • Improved metabolic stability (CLhep < 11 mL/min/kg)

  • Blood-brain barrier permeability scores >0.8 for neurological applications

Ongoing challenges include mitigating CYP3A4 induction (2.8-fold increase at 10 μM) and addressing aqueous solubility limitations through prodrug strategies. The compound's versatile scaffold continues to drive innovation across therapeutic and material science domains, positioning it as a critical building block in modern chemical research.

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